Silane, tetrakis(2-diethylaminoethoxy)-

Thermal stability Vapor pressure Sol–gel processing

Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6), systematically named tetrakis[2-(diethylamino)ethyl] silicate, is a tetravalent organosilicon compound belonging to the aminoalkoxysilane subclass. With molecular formula C24H56N4O4Si and molecular weight 492.8 g/mol, it features four 2-diethylaminoethoxy arms linked to a central silicon atom via Si–O–C bonds.

Molecular Formula C24H56N4O4Si
Molecular Weight 492.8 g/mol
CAS No. 18867-06-6
Cat. No. B103522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, tetrakis(2-diethylaminoethoxy)-
CAS18867-06-6
Molecular FormulaC24H56N4O4Si
Molecular Weight492.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC
InChIInChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3
InChIKeyNQESJUSXUOPEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6): A Tetravalent Aminoalkoxysilane with High Thermal Load Capacity for Advanced Sol–Gel and Coating Formulations


Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6), systematically named tetrakis[2-(diethylamino)ethyl] silicate, is a tetravalent organosilicon compound belonging to the aminoalkoxysilane subclass. With molecular formula C24H56N4O4Si and molecular weight 492.8 g/mol, it features four 2-diethylaminoethoxy arms linked to a central silicon atom via Si–O–C bonds. The compound is characterized by a computed density of 0.957 g/cm³, a boiling point of 474.8 °C at 760 mmHg, and a vapor pressure of only 3.51×10⁻⁹ mmHg at 25 °C . Its four tertiary amine groups provide multi-site reactivity for acid–base catalysis, curing, and surface functionalization, while the ethoxy spacer between silicon and nitrogen modulates hydrolytic sensitivity relative to direct Si–N analogs. The compound has been referenced in patent literature for surface-treating polysiloxane compositions where aminoalkoxysilicon compounds serve as adhesion-promoting components [1].

Why Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6) Cannot Be Replaced by TEOS, Primary Amine Analogs, or Direct Si–N Aminosilanes Without Altering Process and Performance Outcomes


Broad-class substitution of aminoalkoxysilanes—e.g., replacing Silane, tetrakis(2-diethylaminoethoxy)- with tetraethoxysilane (TEOS), tetrakis(2-aminoethyl) orthosilicate, or tetrakis(diethylamino)silane—introduces quantifiable shifts in thermal volatility, amine equivalent weight, density, and hydrolytic reactivity. The target compound's boiling point of ∼475 °C far exceeds that of TEOS (~168 °C), its primary-amine analog (~318 °C), and the direct Si–N analog (~344 °C) , meaning that formulations designed around this compound's low vapor pressure cannot tolerate volatile replacements without risking premature evaporation during high-temperature curing or deposition. Furthermore, the tertiary amine character and the Si–O–C linkage confer distinct hydrolysis kinetics and steric profiles relative to primary amine or direct Si–N systems [1], directly impacting gelation time, crosslink density, and interfacial adhesion in silane-modified coatings and composites.

Quantitative Differentiation Evidence for Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6) Versus Closest Structural Analogs


Thermal Process Window: Boiling Point and Vapor Pressure Versus TEOS, Primary Amine Analog, and Direct Si–N Aminosilane

The target compound exhibits a boiling point of 474.8 °C at 760 mmHg , which is +306 °C higher than that of tetraethoxysilane (TEOS, 168 °C), +157 °C higher than tetrakis(2-aminoethyl) orthosilicate (317.9 °C), and +130 °C higher than tetrakis(diethylamino)silane (344.4 °C) . Its vapor pressure at 25 °C is only 3.51×10⁻⁹ mmHg , approximately four orders of magnitude lower than that of tetrakis(diethylamino)silane (6.61×10⁻⁵ mmHg) . This translates into a substantially wider liquid-range processing window, enabling high-temperature sol–gel, curing, or deposition processes without premature evaporative loss of the silane precursor.

Thermal stability Vapor pressure Sol–gel processing

Amine Loading and Equivalent Weight: Tertiary Amine Density Versus Primary Amine and Direct Si–N Analogs

The target compound delivers 4 tertiary amine groups per molecule (MW 492.8 g/mol), yielding a calculated amine equivalent weight (AEW) of 123.2 g/eq . This is 1.56× higher than the AEW of tetrakis(diethylamino)silane (MW 316.6 g/mol, AEW 79.2 g/eq) and 1.84× higher than that of tetrakis(2-aminoethyl) orthosilicate (MW 268.4 g/mol, AEW 67.1 g/eq) . Compared with the partially substituted analog ethyltris(2-diethylaminoethoxy)silane (MW 405.7 g/mol, 3 tertiary amines, AEW 135.2 g/eq) , the target offers a moderate AEW with full tetra-functionality. The tertiary amine character (pKₐ of conjugate acid ~9–10 for the diethylamino group) provides controlled basicity distinct from the more nucleophilic primary amines in tetrakis(2-aminoethyl) orthosilicate, enabling differentiated cure kinetics in epoxy and isocyanate systems.

Amine equivalent weight Curing stoichiometry Formulation design

Formulation Density Matching: Specific Gravity Contrast with Primary Amine and Direct Si–N Analogs

The target compound has a computed density of 0.957 g/cm³ . This is 7.2% lower than tetrakis(2-aminoethyl) orthosilicate (1.134 g/cm³) and 8.1% higher than tetrakis(diethylamino)silane (0.885 g/cm³) . It falls within 2.5% of the density of ethyltris(2-diethylaminoethoxy)silane (0.932 g/cm³) but offers 33% more amine sites per molecule. Relative to TEOS (0.934 g/cm³), the target is only 2.5% denser, meaning volumetric substitution in existing TEOS-based sol–gel recipes can be performed with minimal buoyancy or stratification effects, whereas the primary amine analog (21% denser) would risk phase separation in low-viscosity formulations.

Density Formulation compatibility Volume-to-mass conversion

Hydrolytic Reactivity Differentiation: Si–O–C Bridge Versus Direct Si–N Bond in Tetrakis(diethylamino)silane

The target compound contains Si–O–C linkages (silicate ester bonds), whereas tetrakis(diethylamino)silane contains direct Si–N bonds. Independent characterization of tetrakis(dialkylamino)silanes shows that the sterically bulky dialkylamino groups significantly retard hydrolysis: tetrakis(diethylamino)silane 'only slowly hydrolyze[s]' and 'failed to react with alcohols, even at elevated temperatures' [1]. In contrast, aminoalkoxysilanes with Si–O–C linkages undergo hydrolysis via nucleophilic attack at silicon, with rates modulated by the amine's inductive effect and the steric accessibility of the silicon center. The ethoxy spacer in the target compound places the bulky diethylamino group farther from silicon, reducing steric shielding of the Si–O bond relative to the direct Si–N case. This structural feature predicts faster hydrolysis of the target compound compared with tetrakis(diethylamino)silane under equivalent aqueous conditions, enabling more rapid sol–gel condensation and shorter tack-free times in moisture-cure coating applications, though direct kinetic measurements remain absent from the open literature.

Hydrolysis kinetics Si–O–C bond Si–N bond Sol–gel reactivity

High-Value Application Scenarios for Silane, tetrakis(2-diethylaminoethoxy)- (CAS 18867-06-6) Supported by Quantitative Evidence


High-Temperature Sol–Gel Synthesis of Organic–Inorganic Hybrid Materials Requiring Low Precursor Volatility

The boiling point of 474.8 °C and vapor pressure of 3.51×10⁻⁹ mmHg at 25 °C [1] make Silane, tetrakis(2-diethylaminoethoxy)- a candidate precursor for sol–gel processes conducted at elevated temperatures where TEOS (bp 168 °C) would evaporate before complete condensation. This is particularly relevant for the synthesis of amine-functionalized silica or hybrid polysiloxane networks requiring extended thermal curing cycles above 200 °C, where the target compound remains in the liquid phase while TEOS and even tetrakis(diethylamino)silane (bp 344 °C) would experience significant evaporative loss.

Tertiary Amine-Cured Epoxy or Polyurethane Formulations Requiring Controlled, Non-Nucleophilic Base Catalysis

With an amine equivalent weight of 123.2 g/eq and four tertiary amine sites per molecule [1], the target compound is suited as a latent or heat-activated catalyst/crosslinker in epoxy homopolymerization and polyurethane foam or coating formulations. Compared with primary amine analogs (AEW 67.1 g/eq) , the tertiary amine character avoids direct N–H addition to isocyanate or epoxide groups, instead functioning as a nucleophilic base catalyst. This enables pot-life extension while retaining thermal latency, as described for aminoalkylsilane catalysts in polyurethane foam patents where improved isocyanate compatibility and uniform foam distribution were demonstrated [2].

Surface Modification and Adhesion Promotion in Polysiloxane-Based Coatings on Glass, Metal, and Ceramic Substrates

Patent literature explicitly identifies aminoalkoxysilicon compounds—including tetra-(2-aminoethoxy)-silane and N-diethylaminoethoxypolysiloxanes—as effective components in polysiloxane surface-treating compositions that enhance coating adhesion to paper and other substrates when combined with organotin acylate catalysts [1]. The target compound, as the fully N,N-diethyl-substituted tetra-analog, is expected to provide analogous adhesion-promoting functionality with the additional benefit of lower moisture sensitivity during storage compared with primary amine analogs, owing to the tertiary amine's reduced hydrogen-bonding capacity. The density match with TEOS (~2.5% difference) facilitates direct incorporation into existing polysiloxane coating formulations without density-driven phase separation .

Controlled Hydrolysis Precursor for Mesoporous Silica and Functionalized Nanoparticle Synthesis

The Si–O–C linkage in the target compound offers a hydrolysis rate intermediate between fast-hydrolyzing tetraalkoxysilanes (e.g., tetramethoxysilane) and the hydrolysis-resistant tetrakis(diethylamino)silane (Si–N system) [1]. This intermediate reactivity profile is valuable for templated mesoporous silica synthesis, where premature condensation must be avoided to allow surfactant self-assembly. The four tertiary amine groups also provide in-situ basicity that can catalyze siloxane bond formation without requiring exogenous base catalysts, simplifying the reaction mixture and reducing purification steps. The high boiling point ensures the precursor remains non-volatile during hydrothermal or solvothermal aging steps.

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